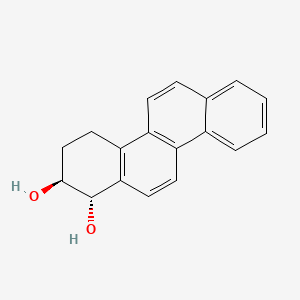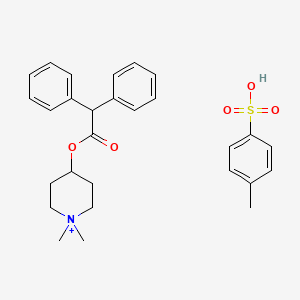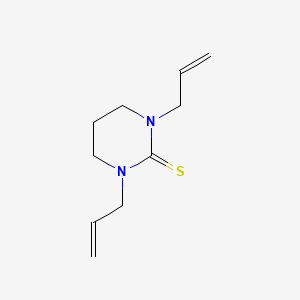![molecular formula C8H8N4O2 B14429648 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 83724-91-8](/img/structure/B14429648.png)
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with methyl groups at positions 2 and 6, and a nitro group at position 3.
Métodos De Preparación
The synthesis of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be achieved through a regioselective, time-efficient, and one-pot route. This method involves the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is typically carried out under microwave-assisted conditions, which provides high yields and operational simplicity . This methodology is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Análisis De Reacciones Químicas
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyrazole ring.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and electrophilic reagents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, leading to various physiological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA . This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential antitumor agent.
Comparación Con Compuestos Similares
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have similar structures but contain halogen atoms instead of a nitro group.
Quinazoline Derivatives: These compounds have a similar core structure and are known for their biological activities, including anticancer properties.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents at various positions on the ring system have been studied for their diverse biological activities and applications in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83724-91-8 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h3-4H,1-2H3 |
Clave InChI |
FFQPYMXTGGSMIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(C(=N2)C)[N+](=O)[O-])N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
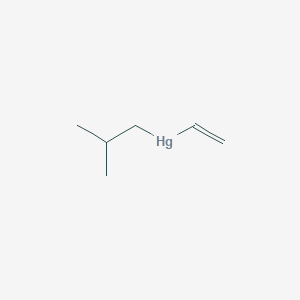
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
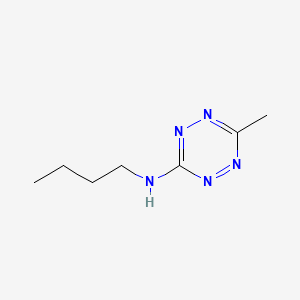
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

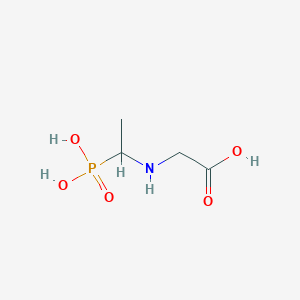
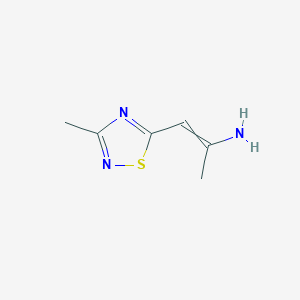

![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
